molecular formula C13H18BrClFNO B1374516 2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-38-1

2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374516
CAS No.: 1220032-38-1
M. Wt: 338.64 g/mol
InChI Key: LDSKDXAAZGJGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C13H18BrClFNO and its molecular weight is 338.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Copolymerization

  • The compound has been utilized in the synthesis and copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates. These monomers, synthesized by piperidine catalyzed Knoevenagel condensation, were copolymerized with styrene. This process involved radical initiation and resulted in copolymers with unique decomposition profiles (Hussain et al., 2019).

Synthesis of Novel Copolymers

  • Another application is seen in the novel copolymerization of styrene, using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including 2-fluoro and 4-fluoro variations. These compounds were synthesized through a similar Knoevenagel condensation and then copolymerized with styrene, again showing distinct decomposition characteristics (Kharas et al., 2016).

Biological Evaluation for Medicinal Use

  • A study synthesized 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, modeling them after fluoxetine, as selective serotonin reuptake inhibitors (SSRIs). Although less potent than typical SSRIs, their synthesis and evaluation highlight the potential for developing medications with a potentially improved adverse reaction profile (Dorsey et al., 2004).

Pharmaceutical Applications

  • The compound is structurally related to Paroxetine hydrochloride, a selective serotonin reuptake inhibitor used for treating various anxiety and stress-related disorders. Understanding its structure and properties can contribute to the development of similar therapeutic agents (Germann et al., 2013).

Properties

IUPAC Name

2-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO.ClH/c14-10-4-5-13(12(15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSKDXAAZGJGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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